Imatinib para-Diaminomethylbenzene

概要

説明

Imatinib para-Diaminomethylbenzene is a compound used in cancer research . It is an impurity of Imatinib, a tyrosine kinase inhibitor . The CAS Number of this compound is 1026753-54-7 .

Synthesis Analysis

The synthesis of Imatinib and its intermediates has been optimized over time . The proposed methodology effectively overcomes certain problematic steps, saves time and labor, provides a very high yield and purity, and has the potential to be used for the synthesis of many analogues . A convenient method has been developed for the synthesis of imatinib and two of its intermediates .Molecular Structure Analysis

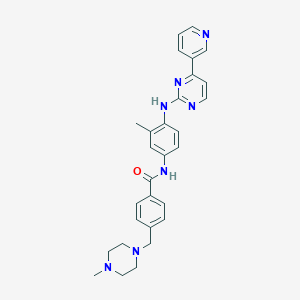

The molecular formula of Imatinib para-Diaminomethylbenzene is C29H31N7O . The molecular weight is 493.60 . The structure of Imatinib has been determined in complex with human NQO2 at 1.75 Å resolution .Chemical Reactions Analysis

Imatinib mesylate appears to effectively induce high CHR and cytogenetic response rates with relatively few side effects . Both in vitro and in vivo studies of generic imatinib showed comparable results with branded imatinib in terms of bioequivalence and bioavailability .Physical And Chemical Properties Analysis

Imatinib para-Diaminomethylbenzene appears as an off-white to yellow solid . It has a molecular weight of 493.60 . The compound should be stored at 2-8°C in a refrigerator .科学的研究の応用

Alzheimer’s Disease Prevention

Imatinib para-diaminomethylbenzene, a compound related to imatinib, shows significant promise in the prevention of Alzheimer's disease. Sutcliffe (2016) found that this compound is more potent than imatinib in inhibiting beta-amyloid production, which is a key factor in the development of Alzheimer's disease. It has a higher selectivity ratio for Alzheimer’s disease, suggesting its potential as a prophylactic agent to reduce beta-amyloid in the liver, thereby lowering the incidence of Alzheimer’s disease (Sutcliffe, 2016).

Chronic Myeloid Leukemia (CML) and Drug Resistance

Imatinib para-diaminomethylbenzene is also relevant in the context of chronic myeloid leukemia (CML). Vaidya et al. (2011) discussed the emergence of drug resistance in patients treated with imatinib for CML. The study emphasized the importance of understanding mechanisms leading to imatinib resistance and exploring alternate therapeutic strategies (Vaidya, Ghosh, & Vundinti, 2011). Additionally, O'hare et al. (2005) evaluated alternate Bcr-Abl kinase inhibitors against imatinib-resistant mutants in CML, indicating the ongoing need for new therapeutic options in cases of imatinib resistance (O'hare et al., 2005).

Potential in Treating Stroke

Wahlgren et al. (2017) explored imatinib in the context of treating acute ischemic stroke. The study evaluated imatinib's safety and its influence on neurological and functional outcomes, suggesting its potential therapeutic application beyond oncology (Wahlgren et al., 2017).

Cellular Transport and Drug Resistance

Thomas et al. (2004) investigated the active cellular transport of imatinib to better understand imatinib resistance. The study highlighted the role of active transport processes in mediating the influx and efflux of imatinib, which could be critical in determining resistance in CML treatment (Thomas, Wang, Clark, & Pirmohamed, 2004).

Safety And Hazards

将来の方向性

The future of kinase drug discovery, including Imatinib, is promising . The ability to identify high-risk patients with the greatest potential to benefit from the use of kinase inhibitors would be an important advance . The introduction of generic imatinib has caused a significant reduction in health care costs .

特性

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHUGGOJOZBPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imatinib para-Diaminomethylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

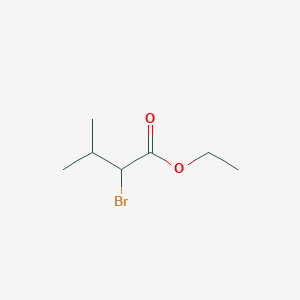

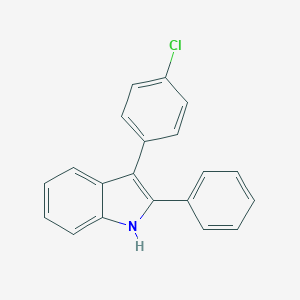

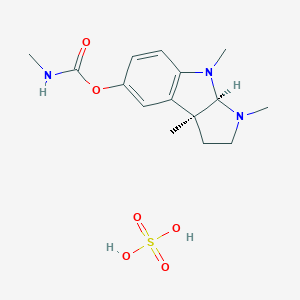

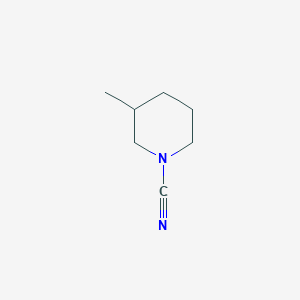

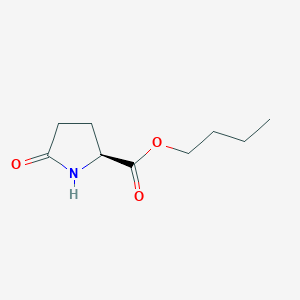

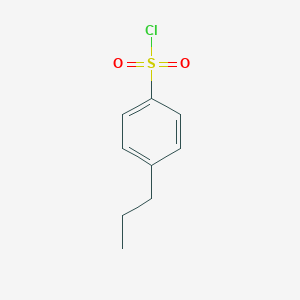

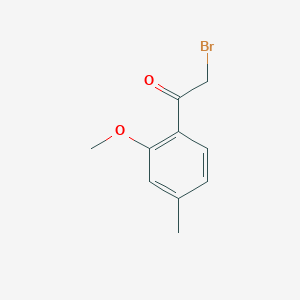

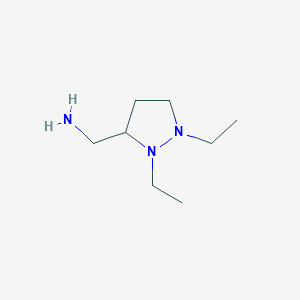

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)